2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
説明
2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a fused heterocyclic compound featuring a bicyclic imidazo[2,1-c][1,2,4]triazine core with a 1,2,4-triazine ring annulated to an imidazole moiety. The molecule is substituted at position 8 with a phenyl group and at position 2 with a 2-oxopropyl side chain.
特性
IUPAC Name |
2-(2-oxopropyl)-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10(19)9-18-13(21)12(20)17-8-7-16(14(17)15-18)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCXWRHIUMWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
The mechanism of action of such compounds often involves interactions with biological targets, leading to changes in cellular processes and biochemical pathways . The specific targets and pathways affected can vary widely depending on the exact structure and functional groups present in the compound.
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is also an important aspect of a compound’s action. These properties can greatly influence the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
生物活性
2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula : C15H16N4O3
- Molecular Weight : 300.318 g/mol
- CAS Number : 941960-68-5
Antimicrobial Activity
Research indicates that compounds derived from triazines exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives exhibit significant antibacterial effects against various pathogens. The specific activity of 2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine has been evaluated in vitro against a range of bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that while the compound shows promise as an antimicrobial agent, its efficacy varies by organism.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It has demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed the following IC50 values:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| HeLa | 12.3 | Cell cycle arrest |
This data indicates that the compound may act through multiple pathways to exert its anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine have also been investigated. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α from activated macrophages.
| Cytokine | Inhibition Percentage | Concentration (µM) |
|---|---|---|
| IL-6 | 70% | 10 |
| TNF-α | 65% | 10 |
These results suggest a significant anti-inflammatory effect that could be beneficial in treating inflammatory diseases.
類似化合物との比較
7,8-Dihydropyrrolo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione (5a)
- Core Structure : Replaces the imidazole ring with a pyrrolo system, leading to reduced aromaticity and altered electronic properties.
- Synthesis : Prepared via Method A (volatile solvent reduction and Et₂O washing), yielding a white powder with elemental composition C₁₀H₁₅N₃O₂ (Calcd: C 57.40%, H 7.23%, N 20.08%; Found: C 57.51%, H 7.18%, N 20.15%) .
8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione (2)
- Core Structure : Features a pyrimidine-triazine fusion (pyrimido[2,1-c][1,2,4]triazine) instead of imidazo-triazine.
- Synthesis : Derived from hydrazonyl precursors via oxalyl chloride-mediated cyclization in DMF/Et₃N .
- Key Difference : The pyrimidine ring introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. The thiophene substituent may improve metabolic stability compared to the 2-oxopropyl group in the target compound.
7,8-Dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione Derivatives
- Core Structure : Differs in ring fusion (imidazo[5,1-c] vs. imidazo[2,1-c]), altering substituent positions and molecular geometry .
- Synthesis : Four-step convergent synthesis starting from 5,5-dimethylhydantoin, involving N-alkylation, thionation, and hydrazine-mediated cyclization .
- Key Difference : The [5,1-c] fusion shifts the dione groups to positions 3 and 6, impacting solubility and bioavailability.
Pharmacological and Physicochemical Properties
- Target Compound: Limited data, but the 2-oxopropyl group may confer moderate lipophilicity (predicted logP ~2.0) and susceptibility to oxidative metabolism.
- target’s ~300 Da) .
- Imidazo[5,1-c]triazine-dione ([25]) : Exhibits drug-like properties (logP 1.8, solubility >5 mM), suggesting superior oral bioavailability compared to the target compound .
準備方法
Cyclocondensation of Hydrazine Derivatives
The imidazo[2,1-c]triazine core is frequently constructed via cyclocondensation. Key intermediates include:
Copper-Catalyzed Coupling with α,β-Unsaturated Ketones
A patent by CN107089983B describes a one-pot method using:
- Triazine precursors (e.g., 1,3,5-triazinane-2,4-dione)
- 2-Oxopropyl donors (e.g., methyl vinyl ketone)
- Catalyst : CuI (0.1 eq) with I₂ (0.6 eq) in DMSO at 120°C for 12 hours.
Mechanistic Insight :
The 2-oxopropyl group is introduced via Michael addition, followed by oxidative cyclization.
Advanced Functionalization Techniques
Post-Cyclization Alkylation
The 2-oxopropyl moiety is introduced via nucleophilic substitution on preformed imidazo-triazine cores:
Halogenation-Reduction Sequences
Patent DK2991989T3 outlines a halogenation strategy:
- Treat imidazotriazinone intermediates with POCl₃ to form chlorinated derivatives.
- Displace chloride with 2-oxopropylamine under SNAr conditions (Cs₂CO₃, DMF, 100°C).
Key Advantage : Enables late-stage diversification of the C2 position.
Comparative Analysis of Methodologies
Structural Validation and Challenges
Analytical Characterization
Common Side Reactions
- Over-oxidation : Uncontrolled reaction with POCl₃ may lead to triazine ring decomposition.
- Regioselectivity Issues : Competing N- vs. O-alkylation in post-functionalization steps.
Industrial-Scale Considerations
The copper-catalyzed method offers scalability due to:
- Short reaction time (12 hours)
- Minimal purification requirements (simple filtration)
- Solvent reuse (DMSO recovery >80%)
In contrast, cyclocondensation routes require chromatographic purification, limiting batch sizes.
Q & A
Q. How can researchers optimize the synthesis of 2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione to improve yield and purity?
Methodological Answer:
- Step 1: Utilize a one-pot, two-step reaction with oxalyl chloride in DMF and triethylamine (Et₃N) as a catalyst to cyclize intermediates. Heating under reflux (8–12 hours) ensures complete conversion .
- Step 2: Optimize solvent systems (e.g., ethanol for recrystallization) to enhance purity. Monitor reaction progress via TLC or HPLC.
- Step 3: Adjust stoichiometric ratios (e.g., 1:1 molar ratio of hydrazinyl precursor to oxalyl chloride) to minimize side products .
- Validation: Confirm purity using LC/ESI-MS and ¹H/¹³C NMR spectroscopy .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H NMR to identify proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm) and ¹³C NMR to resolve carbonyl groups (δ 170–180 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Compare experimental and theoretical molecular weights (e.g., [M+H]⁺) to confirm molecular formula .
- Infrared Spectroscopy (IR): Detect characteristic bands for carbonyl (C=O, ~1700 cm⁻¹) and imidazole rings .
Q. How can researchers determine the physicochemical properties of this compound for preclinical studies?
Methodological Answer:
- LogP Measurement: Use reversed-phase HPLC with a C18 column to estimate hydrophobicity .
- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 215–217°C for analogs) .
- Aqueous Solubility: Conduct shake-flask experiments in buffered solutions (pH 1.2–7.4) .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of dihydroimidazo-triazine-dione derivatives be addressed?
Methodological Answer:
- Strategy 1: Employ directing groups (e.g., phenyl substituents) to control cyclization sites during heterocycle formation .
- Strategy 2: Use computational modeling (semiempirical AM1) to predict regiochemical outcomes and optimize reaction conditions .
- Validation: Compare experimental X-ray crystallography data (CCDC-878004) with computational predictions to resolve structural ambiguities .
Q. What experimental designs are recommended to assess the compound’s stability under physiological or environmental conditions?
Methodological Answer:
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Step 1: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., adenosine receptors) .
- Step 2: Use QSAR models to correlate structural features (e.g., electron-withdrawing substituents) with activity.
- Step 3: Validate predictions by synthesizing analogs (e.g., 8-(4-nitrophenyl) derivatives) and testing in vitro .
Q. How can researchers resolve contradictions in spectral data between synthetic batches?
Methodological Answer:
- Approach 1: Re-examine reaction conditions (e.g., solvent purity, temperature gradients) to identify batch-specific impurities .
- Approach 2: Use 2D NMR (e.g., COSY, HSQC) to distinguish diastereomers or tautomeric forms .
- Approach 3: Cross-validate with alternative techniques like X-ray diffraction for unambiguous structural assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
